

The Potential of ADX71441 in Alcohol Use Disorder: A Comparative Analysis

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Compound of Interest		
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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **ADX71441** with current and emerging treatments for Alcohol Use Disorder (AUD). It delves into the mechanistic differences, preclinical and clinical efficacy, and safety profiles to offer a clear perspective on the therapeutic landscape.

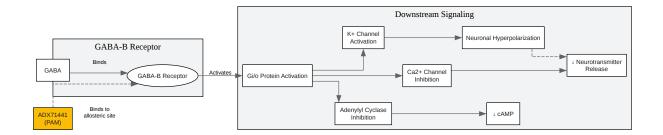
Globally, harmful alcohol use is a leading cause of preventable morbidity and mortality. While several pharmacological treatments for AUD are available, their efficacy is often limited, and they are accompanied by side effects that can impact patient compliance. This has spurred the search for novel therapeutic agents with improved efficacy and tolerability. One such candidate that has garnered interest is **ADX71441**, a positive allosteric modulator (PAM) of the GABA-B receptor. This guide will objectively compare **ADX71441** to established FDA-approved treatments—naltrexone, acamprosate, and disulfiram—as well as other novel therapies, presenting available experimental data to delineate its potential role in treating AUD. It is important to note that the development of **ADX71441** for addiction was halted by Indivior in 2019 to focus on other GABA-B PAMs.

Mechanism of Action: A Shift from Direct Agonism to Allosteric Modulation

The therapeutic approach to AUD involves targeting various neurotransmitter systems implicated in the rewarding effects of alcohol and the negative reinforcement that drives continued use. **ADX71441** and the comparator drugs exhibit distinct mechanisms of action.



ADX71441, as a GABA-B PAM, represents a more nuanced approach to modulating the GABAergic system. Unlike direct agonists, it does not activate the GABA-B receptor on its own. Instead, it enhances the effect of the endogenous ligand, GABA, when it binds to the receptor. This is thought to provide a more physiological modulation of GABAergic tone, potentially leading to a better side-effect profile compared to direct agonists like baclofen.



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Mechanism of Action of ADX71441.

Naltrexone is an opioid receptor antagonist, primarily targeting the mu-opioid receptor. By blocking these receptors, it is believed to reduce the rewarding and pleasurable effects of alcohol.

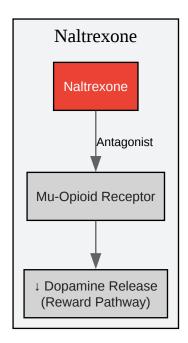
Acamprosate is thought to restore the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission, which is disrupted by chronic alcohol use. Its precise mechanism is still not fully elucidated but is believed to involve modulation of NMDA receptor activity.

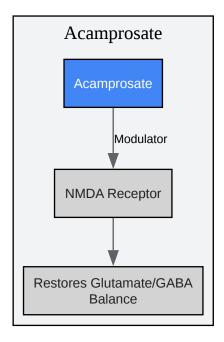
Disulfiram works by inhibiting the enzyme aldehyde dehydrogenase, which is involved in the metabolism of alcohol. This leads to an accumulation of acetaldehyde, a toxic metabolite, causing unpleasant physical reactions if alcohol is consumed.

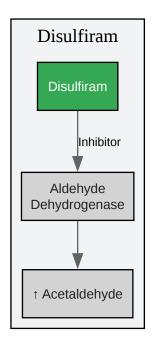
Novel treatments like topiramate, gabapentin, and varenicline also have distinct mechanisms. Topiramate is an anticonvulsant that modulates GABA-A receptors and antagonizes glutamate



receptors. Gabapentin, another anticonvulsant, is thought to modulate GABAergic neurotransmission. Varenicline is a partial agonist of nicotinic acetylcholine receptors, which are implicated in the rewarding effects of both nicotine and alcohol.







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Mechanisms of Action of Comparator Drugs.

Preclinical Efficacy of ADX71441

ADX71441 has demonstrated promising results in several preclinical models of AUD, suggesting its potential to reduce alcohol consumption and prevent relapse.



Preclinical Study	Animal Model	Key Findings
Hwa et al., 2014	Male C57BL/6J mice	Dose-dependently reduced binge-like alcohol intake in the "drinking-in-the-dark" model and in a long-term intermittent access model.[1][2]
Augier et al., 2017	Male Wistar rats	Dose-dependently suppressed alcohol self-administration in both dependent and non-dependent rats. It also blocked both cue- and stress-induced reinstatement of alcohol-seeking behavior.[3]
Addex Therapeutics, 2013	Mice (chronic alcohol dependence model)	Achieved up to a 70% reduction in alcohol intake at higher doses (17 mg/kg) over a 24-hour period.[4][5]
Addex Therapeutics, 2012	Rodent model of alcohol binge drinking	Resulted in up to 80% reduction in alcohol intake at higher doses (10 and 30 mg/kg).[6][7]

Experimental Protocols: Key Preclinical Studies

Hwa et al., 2014: "Drinking-in-the-Dark" and Intermittent Access Models[1]

- Animal Model: Male C57BL/6J mice.
- Drug Administration: ADX71441 was administered orally (p.o.) at doses of 3, 10, and 30 mg/kg.
- Behavioral Assays:
 - Drinking-in-the-Dark (DID): Mice were given access to a single bottle of 20% ethanol for 2 4 hours during the dark phase of their light cycle to model binge drinking.



 Intermittent Access (IA): Mice had 24-hour access to two bottles (one with 20% ethanol and one with water) on three alternating days of the week to model long-term excessive drinking.

Augier et al., 2017: Operant Self-Administration and Reinstatement Models[3]

- Animal Model: Adult male Wistar rats.
- Drug Administration: ADX71441 was administered intraperitoneally (i.p.) at doses of 1, 3, 10, and 30 mg/kg.
- Behavioral Assays:
 - Operant Self-Administration: Rats were trained to press a lever to receive a 20% alcohol solution. This model assesses the reinforcing properties of alcohol.
 - Reinstatement Models: After extinguishing the lever-pressing behavior, relapse was triggered by either presenting cues previously associated with alcohol (cue-induced reinstatement) or by a mild footshock stressor (stress-induced reinstatement).

Clinical Efficacy of Standard and Novel Treatments

A comparison of the clinical efficacy of FDA-approved and other novel treatments for AUD provides a benchmark against which the potential of **ADX71441** can be evaluated.



Treatment	Primary Efficacy Endpoint(s)	Key Quantitative Results
Naltrexone	Reduction in heavy drinking days, increased abstinence.	In the COMBINE study, naltrexone led to a greater percentage of days abstinent (80.6% vs. 75.1% for placebo) and a reduced risk of a heavy drinking day.[8]
Acamprosate	Maintenance of abstinence.	A meta-analysis showed acamprosate significantly reduced the risk of returning to any drinking by 86% compared to placebo and increased the cumulative duration of abstinence by 11%.[9]
Disulfiram	Maintenance of abstinence (through aversion).	A meta-analysis of open-label trials showed a higher success rate compared to controls (Hedges' g = 0.70).[10][11] In one study, 50% of patients remained abstinent for at least one year.[12]
Topiramate (Novel)	Reduction in heavy drinking days, increased abstinence.	A randomized controlled trial showed topiramate reduced the odds of heavy drinking on a given day by 74% compared to placebo.[13] It also showed a greater reduction in drinks per drinking day compared to naltrexone.[14]
Gabapentin (Novel)	Increased abstinence and reduction in heavy drinking.	A clinical trial showed that gabapentin (1800 mg/day) increased the rate of abstinence to 17.0% compared to 4.1% for placebo.[15]







Varenicline (Novel)

Reduction in heavy drinking days and alcohol craving.

A phase 2 trial showed a 33% reduction in heavy drinking days compared to placebo.[16]

Safety and Tolerability

A key consideration for any new therapeutic is its safety and tolerability profile. As a preclinical candidate, data for **ADX71441** is limited to animal studies, while extensive clinical data is available for the approved and novel treatments.



Treatment	Common Adverse Effects	Serious Adverse Effects
ADX71441	Sedation at higher doses (30 mg/kg in rats).[3] Reduced locomotor activity at 10 mg/kg in mice.[17]	Not reported in preclinical studies.
Naltrexone	Nausea, headache, dizziness, fatigue, insomnia, vomiting.[18]	Liver damage (at high doses), allergic reactions.[20]
Acamprosate	Diarrhea, nausea, flatulence, itching, dizziness.[9][21]	Suicidal ideation (rare), acute kidney failure.[9]
Disulfiram	When taken with alcohol: flushing, headache, nausea, vomiting, chest pain, difficulty breathing.[13][22] Without alcohol: skin rash, drowsiness, metallic taste.	Liver damage, psychosis, nerve damage.[23]
Topiramate (Novel)	Paresthesia, taste perversion, anorexia, difficulty with concentration, memory problems.[12][24]	Metabolic acidosis, kidney stones, acute myopia and secondary angle closure glaucoma, suicidal ideation. [25]
Gabapentin (Novel)	Dizziness, somnolence, ataxia, fatigue.[26][27]	Misuse potential, especially in individuals with a history of opioid use disorder.[28]
Varenicline (Novel)	Nausea, insomnia, abnormal dreams, headache.[29]	Seizures, increased intoxicating effects of alcohol, potential for serious neuropsychiatric events.[8][30]

Conclusion: The Path Forward for GABA-B PAMs

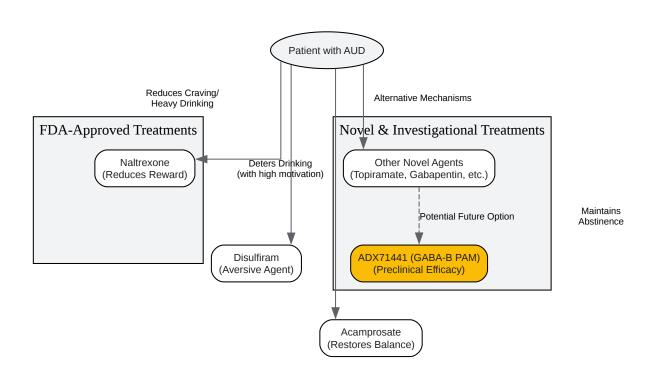
ADX71441 has demonstrated a promising preclinical profile for the treatment of AUD, showing efficacy in reducing alcohol consumption and relapse-like behaviors in animal models. Its



mechanism as a GABA-B PAM offers a potential advantage over direct agonists by providing a more modulated effect on the GABAergic system, which could translate to a better safety profile.

However, the discontinuation of its development for addiction by Indivior in favor of other GABA-B PAMs highlights the challenges in translating preclinical findings to clinical success. While **ADX71441** itself may not proceed to clinical trials for AUD, the preclinical data generated provides a strong rationale for the continued investigation of GABA-B PAMs as a therapeutic strategy.

Future research should focus on identifying GABA-B PAMs with optimal pharmacokinetic and pharmacodynamic properties for clinical development. Head-to-head clinical trials comparing these novel agents to existing treatments will be crucial to definitively establish their efficacy and safety. For researchers and drug development professionals, the story of **ADX71441** underscores the potential of allosteric modulation as a sophisticated approach to treating complex neuropsychiatric disorders like AUD, while also serving as a reminder of the rigorous journey from preclinical promise to clinical reality.





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Validation & Comparative





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